molecular formula C24H22N4O2S B2466376 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea CAS No. 1796915-34-8

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea

Katalognummer: B2466376
CAS-Nummer: 1796915-34-8
Molekulargewicht: 430.53
InChI-Schlüssel: XOPHGMIOHAGMNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea is a member of the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, including receptor interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H22N4O2S
  • Molecular Weight : 422.51 g/mol

This structure includes a benzodiazepine core which is crucial for its biological activity.

1. Receptor Interactions

Research indicates that this compound exhibits significant activity as a gastrin/cholecystokinin (CCK)-B receptor antagonist . This interaction is critical in modulating gastric acid secretion and may have implications in treating gastrointestinal disorders. For instance, studies have shown that similar compounds can effectively block acid secretion induced by gastrin, with effective doses (ED50) reported in the low micromolar range (e.g., 4.23 µmol/kg) .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines. It demonstrated cytotoxic effects with IC50 values indicating significant potency against cancer cells. For example, related benzodiazepine derivatives have shown IC50 values ranging from 0.11 µM to several micromolar concentrations against different cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF-70.34
Compound BHepG20.28
Compound CHeLa1.85

Case Studies and Research Findings

A notable study involving similar benzodiazepine derivatives highlighted their potential as effective antagonists of the CCK-B receptor , which could be beneficial in managing conditions like peptic ulcers and gastritis. The pharmacological profile was established through both in vitro and in vivo assessments, demonstrating a clear dose-response relationship .

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity while minimizing side effects commonly associated with traditional benzodiazepines. Modifications to the methylsulfanyl group were explored to optimize receptor binding affinity and selectivity .

Analyse Chemischer Reaktionen

Benzodiazepine Core Formation

The benzodiazepine scaffold is constructed through cyclocondensation reactions. A typical sequence involves:

  • Amide bond formation between an anthranilic acid derivative and a substituted amine.

  • Ring closure under acidic or basic conditions to form the seven-membered diazepine ring.

Step Reactants Conditions Key Intermediate
1Anthranilic acid analogDMF, 80–100°C, 6–8 hoursN-substituted anthranilamide
2Cyclizing agent (e.g., POCl₃)Reflux, anhydrous conditions1,4-benzodiazepin-2-one derivative

Urea Linkage Installation

The urea functional group is introduced via reaction of an isocyanate intermediate with a 3-amino-substituted benzodiazepine:
R-NCO+R’-NH2R-NH-C(O)-NH-R’\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'}

  • Isocyanate precursor : 4-(methylsulfanyl)phenyl isocyanate.

  • Solvent : Dichloromethane or THF at 0–25°C.

Urea Group Reactions

The urea moiety participates in:

  • Hydrolysis : Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the urea bond cleaves to yield an amine and CO₂.

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the nitrogen atoms, forming N-alkylated or N-acylated derivatives.

Benzodiazepine Ring Modifications

  • Oxidation : The 2-oxo group is susceptible to reduction (e.g., LiAlH₄) to form a 2-hydroxyl derivative.

  • Electrophilic substitution : The phenyl substituent at position 5 undergoes nitration or sulfonation under standard aromatic reaction conditions.

Stability and Degradation Pathways

The compound’s stability is influenced by environmental factors:

Condition Effect Degradation Products
High humidity (>80%)Hydrolysis of urea linkage3-amino-1,4-benzodiazepine derivative + CO₂
UV light exposurePhotooxidation of methylsulfanyl groupSulfoxide or sulfone derivatives
Acidic pH (≤3)Ring-opening of benzodiazepine coreQuinazolinone byproducts
  • Storage recommendations : Stable at −20°C in inert atmosphere (argon) for >24 months.

Catalytic and Solvent Effects

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in urea-forming steps.

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during benzodiazepine synthesis.

Analytical Monitoring

Reactions are tracked using:

  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient).

  • NMR : Structural confirmation (key signals: δ 7.2–8.1 ppm for aromatic protons, δ 2.5 ppm for methylsulfanyl group) .

Eigenschaften

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(4-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-28-20-11-7-6-10-19(20)21(16-8-4-3-5-9-16)26-22(23(28)29)27-24(30)25-17-12-14-18(31-2)15-13-17/h3-15,22H,1-2H3,(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPHGMIOHAGMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)SC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.